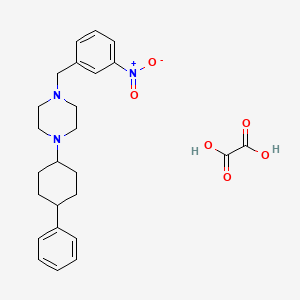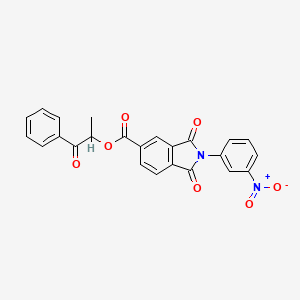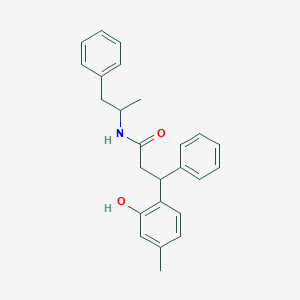![molecular formula C18H12ClN3O3S B3941370 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3941370.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide
Overview
Description
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide, also known as NCT-501, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. NCT-501 is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Mechanism of Action
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein TBL1XR1, which is a component of the β-catenin destruction complex. The β-catenin destruction complex plays a critical role in regulating the levels of β-catenin, which is a transcriptional co-activator that activates the expression of genes involved in cell proliferation and survival. By inhibiting the β-catenin destruction complex, this compound stabilizes the levels of β-catenin and suppresses the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound suppresses tumor growth and metastasis in several types of cancers. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide is its specificity for the Wnt/β-catenin signaling pathway. This compound does not affect other signaling pathways, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have a favorable toxicity profile in preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug interactions.
Future Directions
Several future directions for N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide have been proposed, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in combination with chemotherapy and radiation therapy in cancer patients.
2. Development of novel formulations of this compound to improve its solubility and bioavailability.
3. Investigation of the role of this compound in other diseases, such as inflammatory bowel disease and Alzheimer's disease.
4. Identification of biomarkers that can predict response to this compound therapy.
5. Investigation of the potential of this compound as a radiosensitizer in cancer therapy.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound inhibits the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. This compound has been shown to have significant biochemical and physiological effects in preclinical models of cancer and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further studies are needed to determine the optimal dosing regimen and potential drug interactions.
Scientific Research Applications
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. The Wnt/β-catenin signaling pathway has been implicated in the development and progression of several cancers, including colorectal, breast, and liver cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by suppressing the Wnt/β-catenin signaling pathway. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
properties
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-15-10-12(22(24)25)8-9-16(15)20-18(26)21-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,20,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDCQVUMYLRBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-ethylthiourea](/img/structure/B3941292.png)
![methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate](/img/structure/B3941296.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]benzamide](/img/structure/B3941299.png)


![4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941314.png)
![2-[(1,3-benzothiazol-2-ylthio)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3941354.png)

![6-amino-3-(1-naphthyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941373.png)

![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3941387.png)

![2-(2-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B3941397.png)
